

JCP174: A Novel Probe for Interrogating Toxoplasma gondii Invasion

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Compound of Interest

Compound Name: JCP174

Cat. No.: B1672823

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An In-depth Technical Guide on the Small-Molecule Inhibitor of TgPPT1

This whitepaper provides a comprehensive technical overview of **JCP174**, a small-molecule compound identified as a potent inhibitor of Toxoplasma gondii palmitoyl protein thioesterase-1 (TgPPT1). **JCP174** serves as a crucial research tool for dissecting the molecular mechanisms underpinning host-cell invasion by this obligate intracellular parasite. By inhibiting the depalmitoylase activity of TgPPT1, **JCP174** enhances the invasive capacity of T. gondii tachyzoites, offering a unique chemical biology approach to study the role of reversible protein palmitoylation in parasite infectivity.

Core Mechanism of Action

JCP174 is a chloroisocoumarin that acts as an irreversible inhibitor of TgPPT1, a serine hydrolase responsible for removing palmitate modifications from substrate proteins. Inhibition of TgPPT1 by **JCP174** leads to a hyper-palmitoylated state of key proteins involved in the parasite's invasion machinery. This altered palmitoylation status enhances several processes critical for successful host-cell entry, including the secretion of invasion-associated organelles (micronemes and rhoptries), increased parasite motility, and ultimately, a marked enhancement of host-cell invasion.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on **JCP174**.

Parameter	JCP174 Concentration	Effect	Assay
Host-Cell Invasion	50 μ M	~2.5-fold increase in invasion	Red/Green Invasion Assay
Plaque Formation	50 μ M	Increased number of plaques	Plaque Assay
TgPPT1 Inhibition (IC50)	~5 μ M	50% inhibition of recombinant TgPPT1 activity	Fluorogenic Substrate Assay
Microneme Secretion	50 μ M	Significant increase in secreted MIC2	Western Blot of Secreted Proteins
Gliding Motility	50 μ M	Increased percentage of motile parasites	Trail Assay

Table 1: In Vitro Efficacy of **JCP174** in *Toxoplasma gondii*

Compound	Structure	Description
JCP174	Chloroisocoumarin	Active inhibitor of TgPPT1.
JCP174-IA	Inactive Analog	Lacks the reactive chloroisocoumarin warhead; used as a negative control.
JCP174-alkyne	Alkyne-tagged Probe	Used for activity-based protein profiling (ABPP) to identify the molecular target of JCP174.

Table 2: **JCP174** and Related Chemical Probes

Experimental Protocols

Detailed methodologies for the key experiments involving **JCP174** are outlined below.

Red/Green Invasion Assay

This assay quantifies the ability of *T. gondii* tachyzoites to invade host cells.

- **Parasite Preparation:** Freshly egressed tachyzoites are harvested and resuspended in an appropriate invasion medium.
- **Compound Treatment:** Parasites are pre-incubated with **JCP174** (e.g., 50 μ M) or a vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at 37°C.
- **Invasion:** The treated parasites are added to confluent monolayers of a host cell line (e.g., human foreskin fibroblasts, HFFs) and allowed to invade for a defined period (e.g., 1 hour).
- **Differential Staining:**
 - Extracellular (non-invaded) parasites are first labeled with an antibody against a surface antigen (e.g., SAG1) followed by a secondary antibody conjugated to a green fluorophore.
 - The host cells are then permeabilized, and all parasites (intracellular and extracellular) are labeled with the same primary antibody followed by a secondary antibody conjugated to a red fluorophore.
- **Microscopy and Quantification:** The number of intracellular (red only) and extracellular (red and green) parasites are counted using fluorescence microscopy. The invasion efficiency is calculated as the percentage of invaded parasites relative to the total number of parasites.

Activity-Based Protein Profiling (ABPP) for Target Identification

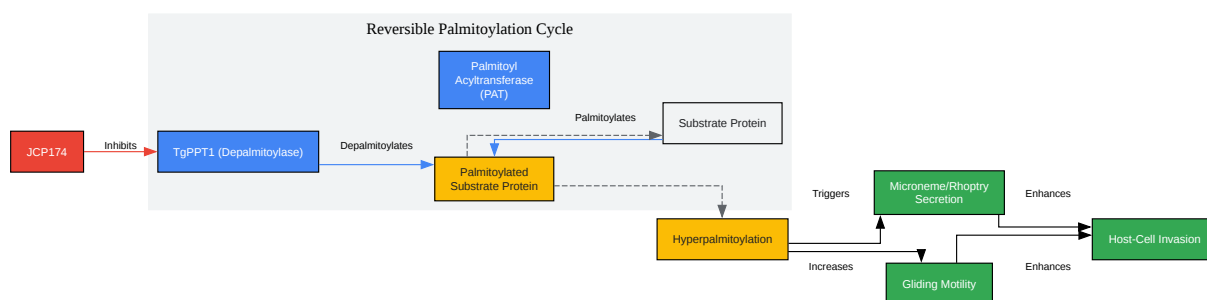
ABPP was employed to identify the molecular target of **JCP174** in the *T. gondii* proteome.

- **Lysate Preparation:** Tachyzoite lysates are prepared by sonication or detergent lysis.
- **Competitive Inhibition:** The lysate is pre-incubated with **JCP174** or the inactive analog **JCP174-IA**.
- **Probe Labeling:** A broad-spectrum serine hydrolase probe (e.g., FP-rhodamine) is added to the lysate to label the remaining active serine hydrolases.

- **SDS-PAGE Analysis:** The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. A decrease in the fluorescence intensity of a specific protein band in the **JCP174**-treated sample compared to the control indicates that **JCP174** is binding to and inhibiting that protein.
- **Target Identification by Mass Spectrometry:** For definitive identification, the alkyne-tagged probe **JCP174**-alkyne is used. After labeling, the probe-bound proteins are conjugated to a biotin tag via click chemistry, enriched on streptavidin beads, and identified by mass spectrometry.

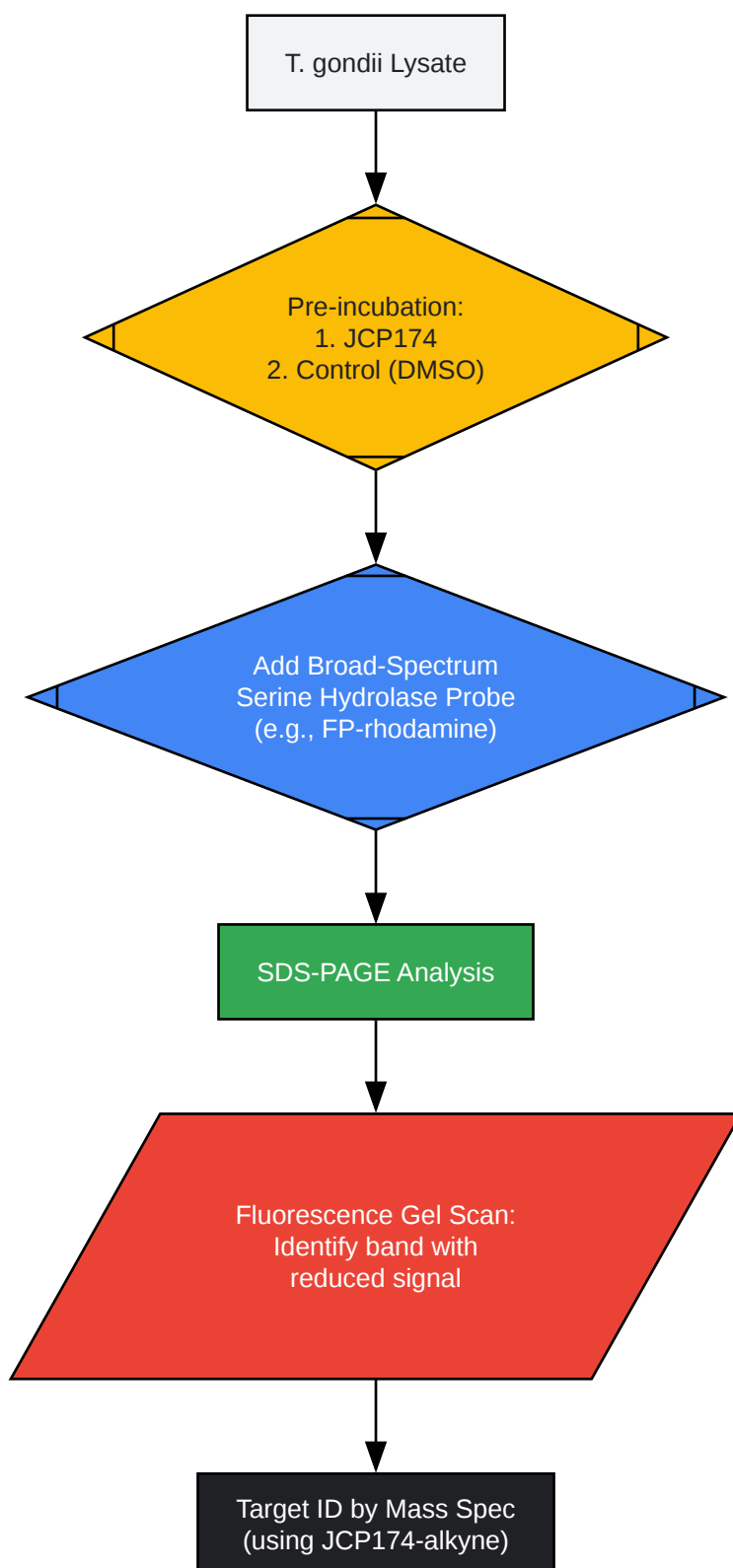
Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of **JCP174** and the experimental workflow for its target identification.



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Caption: Proposed mechanism of **JCP174** action in *Toxoplasma gondii*.



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Caption: Experimental workflow for target identification of **JCP174**.

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